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Abstract

2,2-Difluoroethyl p-toluenesulfonate, also known as 2,2-difluoroethyl tosylate, is a crucial
reagent in modern organic synthesis, particularly within the field of medicinal chemistry. Its
significance lies in its ability to act as an efficient electrophilic source for the 2,2-difluoroethyl
group. The introduction of this moiety into organic molecules can profoundly influence their
physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding
affinity. This document provides a comprehensive overview of the chemical properties,
reactivity, synthesis, and applications of 2,2-Difluoroethyl p-toluenesulfonate, supported by
detailed experimental protocols and safety information.

Core Chemical and Physical Properties

2,2-Difluoroethyl p-toluenesulfonate is a tosylate ester characterized by the presence of a
geminal difluoro group on the ethyl chain. Its properties are well-documented, making it a
reliable laboratory chemical.[1]
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Property Value References
CAS Number 135206-84-7 [11[2][3][4]
Molecular Formula CoH10F203S [11[31[5]
Molecular Weight 236.24 g/mol [31[41[5]
Appearance Clear liquid or low-melting solid  [4][6]

Melting Point 30-31°C [4]

Boiling Point 210.6°C [5]

Density 1.166 - 1.300 g/cm3 [51[6]

Flash Point 78.8°C [5]

Reactivity, Stability, and Handling
Chemical Stability and Reactivity

The compound is stable under standard laboratory storage and handling conditions.[1] Its
primary reactivity stems from the p-toluenesulfonate (tosylate) group, which is an excellent
leaving group. This makes the adjacent carbon atom highly electrophilic and susceptible to
nucleophilic attack, primarily through an Sn2 mechanism. This reactivity is the basis for its utility
as a 2,2-difluoroethylating agent.

The product is incompatible with strong oxidizing agents.[1] Thermal decomposition,
particularly during a fire, can generate hazardous products including carbon oxides, hydrogen
fluoride, and sulfur oxides.[1]
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Reactivity Profile of 2,2-Difluoroethyl p-toluenesulfonate
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Caption: General Sn2 reactivity pathway for 2,2-Difluoroethyl p-toluenesulfonate.

Safe Handling and Storage

Proper handling and storage are essential due to the irritant nature of the compound.
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Condition Recommendation References

Use in a well-ventilated area.

Wear appropriate personal

protective equipment (PPE),
Handling including chemical-resistant [1]

gloves, safety goggles, and a

lab coat. Avoid breathing dust,

fumes, or vapors.

Store in a dry, cool, and well-
ventilated area. Keep the

Storage _ _ [1]
container tightly closed when

not in use.

Keep away from strong
Incompatibilities oxidizing agents, heat, sparks, [11[7]

and open flames.

Applications in Drug Discovery and Development

The introduction of fluorine into drug candidates is a widely used strategy in medicinal
chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity. 2,2-
Difluoroethyl p-toluenesulfonate serves as a key building block for incorporating the -
CH2CHF2 moiety. This group can act as a bioisostere for hydroxy!l or thiol groups, or it can be
used to block sites of metabolic oxidation.

A notable application is in the synthesis of novel fungicides, where it is used as a reagent to
prepare (difluorophenyl)--INVALID-LINK--butanol derivatives.[2] Its utility extends to the
synthesis of various pharmaceutical intermediates where the difluoroethyl group is desired.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 2,2-Difluoroethyl p-
toluenesulfonate and a representative application in C-C bond formation.

Synthesis of 2,2-Difluoroethyl p-toluenesulfonate
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This procedure is based on the general method of converting an alcohol to a tosylate using p-
toluenesulfonyl chloride (TsCl) in the presence of a base.

Methodology:

e Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping
funnel, and a nitrogen inlet. The flask is charged with 2,2-difluoroethanol (1.0 eq) and
anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

e Cooling: The flask is cooled to 0°C in an ice bath.
o Base Addition: Pyridine (1.2 eq) is added slowly to the stirred solution.

o TsCI Addition: A solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM is added
dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature
remains below 5°C.

e Reaction: The reaction mixture is stirred at 0°C for one hour and then allowed to warm to
room temperature, stirring overnight.

o Workup: The reaction is quenched by the slow addition of cold water. The organic layer is
separated, washed sequentially with 1M HCI, saturated sodium bicarbonate solution, and
brine.

 Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the
solvent is removed under reduced pressure to yield the crude product. Further purification
can be achieved by column chromatography on silica gel.
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Start: Assemble Dry Glassware
(3-Neck RBF, Stirrer, Dropping Funnel)

i

Charge RBF with:
1. 2,2-Difluoroethanol (1.0 eq)
2. Anhydrous DCM

Cool to 0°C
(Ice Bath)

(Slowly Add Pyridine (1.2 eq))

(Dropwise Add TsCl (1.1 eq) in DCM)

(Keep Temp < 5°C)

i

Stir at 0°C (1 hr),
then Warm to RT (Overnight)

l

Aqueous Workup:
1. Quench with H20
2. Wash with HCI, NaHCOs, Brine

'

Dry (Naz2S0a4), Filter,
Concentrate & Purify (Chromatography)

End: Isolated Product
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Caption: Experimental workflow for the synthesis of 2,2-Difluoroethyl p-toluenesulfonate.
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Representative Reaction: Difluoroethylation of a
Nucleophile

This protocol illustrates the use of the title compound to introduce the 2,2-difluoroethyl group

onto a carbon nucleophile, based on analogous reactions.[8]

Methodology:

Setup: A dry round-bottom flask is charged with a suitable base such as sodium hydride (1.1
eq) and an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere.

Nucleophile Formation: Diethyl malonate (1.0 eq) is added dropwise to the stirred
suspension at 0°C. The mixture is stirred for 30 minutes to ensure complete formation of the
enolate.

Electrophile Addition: A solution of 2,2-Difluoroethyl p-toluenesulfonate (1.05 eq) in
anhydrous THF is added dropwise to the reaction mixture at 0°C.

Reaction: The reaction is allowed to warm to room temperature and then heated to reflux for
several hours, with progress monitored by TLC or GC-MS.

Workup: After cooling, the reaction is carefully quenched with saturated ammonium chloride
solution. The mixture is extracted with ethyl acetate.

Purification: The combined organic layers are washed with brine, dried over anhydrous
magnesium sulfate, and concentrated in vacuo. The resulting residue is purified by distillation
or column chromatography to yield the difluoroethylated malonic ester.

Spectroscopic and Analytical Data

While a dedicated public database entry for all spectra was not found, the expected spectral

characteristics can be reliably predicted based on the structure and data from analogous
compounds.[9][10][11][12]
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Technique

Expected Characteristics

1H NMR

~7.8 ppm (d, 2H): Aromatic protons ortho to the
sulfonyl group. ~7.4 ppm (d, 2H): Aromatic
protons meta to the sulfonyl group. ~6.1 ppm (tt,
1H): Methine proton (-CHF2), split by two
fluorine atoms and two methylene protons. ~4.4
ppm (td, 2H): Methylene protons adjacent to the
oxygen (-OCHz-), split by the adjacent methine
proton and two fluorine atoms. ~2.5 ppm (s,

3H): Methyl protons on the toluene ring.

13C NMR

Signals for 4 distinct aromatic carbons, one
methyl carbon (~21 ppm), and two aliphatic
carbons. The -CHFz carbon will appear as a
triplet due to one-bond C-F coupling. The -
OCHz2- carbon will appear as a triplet due to two-

bond C-F coupling.

19F NMR

A single signal, appearing as a triplet due to
coupling with the adjacent methylene (-OCH2-)

protons.

IR (Infrared)

~1360 & 1175 cm~*: Strong asymmetric and
symmetric S=O stretching vibrations. ~1100-
1000 cm~1: Strong C-F stretching vibrations.
~1600 & 1495 cm~1: C=C stretching vibrations
of the aromatic ring. ~950 cm~1: S-O-C

stretching vibration.

MS (Mass Spec)

M*: 236.03. Key Fragments: m/z 171 ([M-
CHF2CHz]*), 155 ([M-OCH2CHF2]*, tosyl
group), 91 (tropylium ion).

Safety Profile

The compound is classified as an irritant. Adherence to safety protocols is mandatory.

Hazard Classification
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Hazard Statement Classification Code
Skin Corrosion/Irritation Category 2 H315
Serious Eye Damage/Irritation Category 2A H319
Specific Target Organ Toxicity Category 3 (Respiratory H335

(Single Exposure) Irritation)

Reference for all hazard data:[1]

First-Aid Measures

Exposure Route

First-Aid Procedure

Inhalation

Remove person to fresh air and keep
comfortable for breathing. Seek medical

attention if you feel unwell.

Skin Contact

Wash with plenty of soap and water. If skin

irritation occurs, get medical advice.

Eye Contact

Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to
do. Continue rinsing. Seek immediate medical

attention.

Ingestion

Rinse mouth. Do NOT induce vomiting. Seek

medical attention.

Reference for all first-aid measures:[1]

Conclusion

2,2-Difluoroethyl p-toluenesulfonate is a valuable and versatile reagent for the introduction

of the 2,2-difluoroethyl moiety into organic molecules. Its well-defined chemical properties,

predictable reactivity, and established synthetic utility make it an important tool for researchers

in drug discovery and materials science. Proper handling and adherence to safety guidelines

are paramount when working with this compound.

© 2025 BenchChem. All rights reserved.

9/11 Tech Support


https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=6600%2F6664-3-02.pdf
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=6600%2F6664-3-02.pdf
https://www.benchchem.com/product/b159843?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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